HB007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

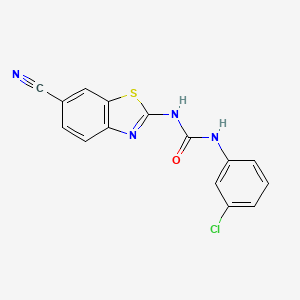

1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCZUKFRZQNQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HB007, a First-in-Class SUMO1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers. By hijacking the cellular ubiquitin-proteasome system, this compound selectively targets SUMO1 for degradation, leading to potent anti-tumor activity in preclinical models of brain, breast, colon, and lung cancer.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and key experimental findings that underpin its therapeutic potential.

Introduction to the SUMO Pathway in Oncology

SUMOylation is a reversible post-translational modification process where SUMO proteins are covalently attached to target proteins, altering their function, localization, and stability.[3] The SUMO pathway is crucial for regulating numerous cellular processes, including gene expression, DNA damage repair, and cell cycle progression.[3][4] Dysregulation of the SUMOylation pathway, particularly the overexpression of SUMO1, is frequently observed in various malignancies and is associated with tumor growth, metastasis, and resistance to therapy. SUMO1 has been considered an "undruggable" target due to the difficulty in developing conventional inhibitors against it. The advent of targeted protein degradation technology offers a promising strategy to overcome this challenge.

Discovery and Development of this compound

This compound was identified through a systematic screening of a 1,596-compound library from the National Cancer Institute for molecules that could inhibit the conjugation of SUMO1 to its substrates. This screen identified an initial hit compound, CPD1, which demonstrated broad anti-cancer activity. Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a more potent and effective SUMO1 degrader.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a "molecular glue," inducing the proximity of SUMO1 to an E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent degradation of SUMO1 by the 26S proteasome. The key molecular players and the step-by-step mechanism are outlined below.

Key Proteins Involved in this compound's Mechanism of Action

| Protein | Role | Function in this compound-mediated Degradation |

| This compound | Small-molecule SUMO1 degrader | Binds to CAPRIN1, inducing a conformational change that facilitates its interaction with FBXO42. |

| SUMO1 | Small Ubiquitin-like Modifier 1 | The target protein for degradation. Its removal disrupts cancer cell signaling. |

| CAPRIN1 | Cytoplasmic Activation/Proliferation-Associated Protein 1 | The direct binding protein of this compound. |

| FBXO42 | F-box Protein 42 | The substrate receptor of the CUL1 E3 ubiquitin ligase. |

| CUL1 | Cullin 1 | A scaffold protein that forms the CUL1 E3 ubiquitin ligase complex. |

| Ubiquitin | Small regulatory protein | Tags SUMO1 for degradation by the proteasome. |

| 26S Proteasome | Protein complex | Recognizes and degrades ubiquitinated SUMO1. |

Signaling Pathway of this compound-Induced SUMO1 Degradation

The mechanism of this compound can be visualized as a sequential process:

-

Binding to CAPRIN1: this compound directly binds to the cytoplasmic protein CAPRIN1.

-

Induced Proximity: The binding of this compound to CAPRIN1 induces a conformational change that creates a new binding surface for FBXO42, the substrate receptor of the CUL1 E3 ligase complex.

-

Formation of a Ternary Complex: This results in the formation of a ternary complex consisting of CAPRIN1-HB007-FBXO42.

-

SUMO1 Recruitment: The FBXO42 component of this complex then recruits SUMO1.

-

Ubiquitination: Within the newly formed CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex, SUMO1 is poly-ubiquitinated.

-

Proteasomal Degradation: The ubiquitinated SUMO1 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-induced SUMO1 degradation.

Downstream Effects and Anti-Cancer Activity

The degradation of SUMO1 by this compound has significant downstream consequences that contribute to its anti-tumor effects. One key downstream event is the deSUMOylation and subsequent degradation of the T-cell factor 4 (TCF4) transcription factor. This leads to the reduced transcription of its target gene, StarD7, which in turn induces endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) in colon cancer cells.

Preclinical Efficacy of this compound

This compound has demonstrated broad anti-cancer activity across a range of preclinical models.

| Cancer Type | Model | Observed Effects |

| Glioblastoma | Cell Lines, PDX Models | Inhibition of cell growth. |

| Breast Cancer | Cell Lines, PDX Models | Inhibition of tumor progression, increased survival in mice. |

| Colon Cancer | Cell Lines, PDX Models | Inhibition of tumor progression, increased survival in mice. |

| Lung Cancer | Cell Lines, PDX Models | Inhibition of tumor progression. |

Note: Specific IC50 and tumor growth inhibition values are detailed in the primary publication.

Experimental Protocols for Elucidating the Mechanism of Action

The mechanism of action of this compound was elucidated through a series of rigorous experiments. The following provides an overview of the key methodologies employed.

Genome-wide CRISPR-Cas9 Knockout Screen

-

Objective: To identify genes essential for this compound's activity.

-

Protocol:

-

A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome was introduced into cancer cells (e.g., HCT116).

-

The cell population was treated with this compound.

-

Cells that survived the treatment were collected, and their genomic DNA was sequenced to identify the sgRNAs that were enriched in this population.

-

Enrichment of sgRNAs targeting a specific gene (in this case, FBXO42 and CAPRIN1) indicated that the knockout of this gene conferred resistance to this compound, thus identifying it as a critical component of the drug's mechanism.

-

Caption: Workflow for CRISPR-Cas9 screen to identify this compound resistance genes.

This compound Pull-down Proteomics

-

Objective: To identify the direct binding protein of this compound.

-

Protocol:

-

This compound was chemically modified to be attached to a solid support (e.g., beads).

-

This "baited" support was incubated with cell lysates.

-

Proteins that bound to this compound were "pulled down" with the beads.

-

After washing away non-specific binders, the bound proteins were eluted and identified using mass spectrometry. This approach identified CAPRIN1 as the primary binding partner of this compound.

-

Biolayer Interferometry (BLI) and Competitive Binding Assays

-

Objective: To confirm the direct and selective binding of this compound to CAPRIN1.

-

Protocol:

-

BLI: This technique measures the interference pattern of white light reflected from two surfaces. By immobilizing CAPRIN1 on a biosensor tip and flowing this compound over it, the binding kinetics (association and dissociation rates) can be precisely measured in real-time.

-

Competitive Binding: These assays were used to demonstrate that this compound's binding to CAPRIN1 is specific. An excess of unlabeled this compound would compete with a labeled version, reducing the signal and confirming the specificity of the interaction.

-

Co-immunoprecipitation (Co-IP)

-

Objective: To demonstrate that this compound induces the interaction between CAPRIN1, FBXO42, and SUMO1.

-

Protocol:

-

Cells were treated with either this compound or a vehicle control.

-

Cell lysates were incubated with an antibody against one of the proteins of interest (e.g., CAPRIN1).

-

This antibody, along with its bound protein and any interacting partners, was precipitated from the lysate.

-

The precipitated proteins were then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other proteins of interest (e.g., FBXO42 and SUMO1). An increased amount of FBXO42 and SUMO1 in the CAPRIN1 immunoprecipitate from this compound-treated cells confirmed the drug-induced formation of the protein complex.

-

The General SUMOylation Pathway

To understand the impact of this compound, it is helpful to visualize the general SUMOylation pathway that it modulates.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting SUMO Pathway in Cancer | Encyclopedia MDPI [encyclopedia.pub]

The Role of HB007 in Protein Degradation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the modulation of protein degradation pathways has emerged as a powerful strategy to eliminate oncoproteins previously considered "undruggable." HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers, including brain, breast, colon, and lung cancer.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to facilitate further research and drug development efforts in this promising area.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a "molecular glue," inducing the proximity of SUMO1 to a specific E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent degradation of SUMO1 by the proteasome.[5] This process is highly specific to SUMO1, with no significant degradation of SUMO2/3 observed.

The key molecular players in the this compound-mediated degradation of SUMO1 are:

-

CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1): this compound directly binds to CAPRIN1.

-

FBXO42 (F-box Protein 42): The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42, a substrate receptor for the CUL1 E3 ubiquitin ligase.

-

CUL1 (Cullin 1) E3 Ubiquitin Ligase Complex: FBXO42 recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex.

-

Ubiquitination and Proteasomal Degradation: Within this complex, SUMO1 is polyubiquitinated, marking it for recognition and degradation by the 26S proteasome.

This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer cell lines and suppress tumor progression in preclinical models. The downstream effects of SUMO1 degradation by this compound include the induction of endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).

Signaling Pathway Diagram

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Concentration Range | Effect | Citation(s) |

| LN229 (Glioblastoma) | Cell Growth Inhibition | 0.1 - 100 µM | Concentration-dependent inhibition | |

| LN229 (Glioblastoma) | SUMO1 Reduction | 10 - 25 µM | Reduction of SUMO1 conjugation and total protein levels | |

| HCT116 (Colon Cancer) | SUMO1 Degradation | Not specified | Time-dependent reduction of conjugated and total SUMO1 | |

| Various Cancer Cell Lines | Proliferation Inhibition | Not specified | Broad activity in inhibiting cancer cell growth |

Table 2: In Vivo Activity of this compound

| Cancer Model | Dosing Regimen | Effect | Citation(s) |

| Colon and Lung Cancer Xenografts | 25-50 mg/kg; i.p. for 15 days | Significant suppression of tumor growth | |

| Patient-Derived Xenografts (Brain, Breast, Colon, Lung) | Not specified | Inhibition of tumor progression and increased survival |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's function.

Experimental Workflow: this compound Pull-Down Proteomics

Caption: Workflow for identifying this compound binding partners.

Protocol: this compound Pull-Down Assay to Identify Binding Proteins

This protocol is adapted from the methodology described for identifying CAPRIN1 as the binding partner of this compound.

-

Preparation of this compound-conjugated beads:

-

Synthesize a biotinylated version of this compound.

-

Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with the binding buffer to remove unbound this compound.

-

-

Cell Lysate Preparation:

-

Culture HCT116 cells to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Pull-Down Assay:

-

Incubate approximately 1-2 mg of cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with unconjugated streptavidin beads.

-

Wash the beads five times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5, or by boiling in SDS-PAGE sample buffer).

-

Neutralize the eluate if using a low pH elution buffer.

-

Reduce and alkylate the protein sample, followed by in-solution or in-gel trypsin digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm, searching against the human proteome database.

-

Compare the proteins identified in the this compound pull-down with the negative control to identify specific binding partners.

-

Experimental Workflow: CRISPR-Cas9 Screen

Caption: Workflow for identifying genes conferring resistance to this compound.

Protocol: Genome-Scale CRISPR-Cas9 Knockout Screen to Identify Resistance Mechanisms

This protocol is a generalized approach based on the screen that identified FBXO42 as essential for this compound activity.

-

Cell Line and Library Preparation:

-

Establish a stable Cas9-expressing cancer cell line (e.g., HCT116).

-

Amplify a genome-scale sgRNA library (e.g., GeCKO v2).

-

Package the sgRNA library into lentiviral particles.

-

-

Lentiviral Transduction and Selection:

-

Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

-

-

This compound Treatment and Cell Culture:

-

Split the selected cell population into two groups: treatment (this compound) and control (DMSO).

-

Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80).

-

Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), passaging as necessary and maintaining a sufficient number of cells to preserve library complexity.

-

-

Genomic DNA Extraction and sgRNA Sequencing:

-

Harvest cells from both the treatment and control populations.

-

Extract genomic DNA.

-

Amplify the integrated sgRNA sequences using a two-step PCR protocol to add sequencing adapters and barcodes.

-

Perform next-generation sequencing on the amplified sgRNA libraries.

-

-

Data Analysis:

-

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

-

Use software packages such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

-

Genes targeted by the enriched sgRNAs are considered potential resistance genes.

-

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for in vitro ubiquitination of SUMO1.

Protocol: In Vitro Ubiquitination of SUMO1

This protocol is a general guideline for demonstrating the this compound-dependent ubiquitination of SUMO1 in a reconstituted system.

-

Reagents:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CUL1/RBX1 and FBXO42 (or a source of the active E3 ligase complex)

-

Recombinant human CAPRIN1

-

Recombinant human SUMO1 (with an appropriate tag for detection, e.g., His-tag)

-

Recombinant human ubiquitin (with a different tag, e.g., HA-tag)

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:

-

E1 enzyme (~50-100 nM)

-

E2 enzyme (~0.5-1 µM)

-

CUL1/RBX1/FBXO42 complex (~0.1-0.5 µM)

-

CAPRIN1 (~0.1-0.5 µM)

-

Tagged SUMO1 (~1-2 µM)

-

Tagged ubiquitin (~5-10 µM)

-

ATP (~2-5 mM)

-

-

Prepare parallel reactions with either this compound (at a concentration shown to be effective, e.g., 10 µM) or DMSO as a vehicle control.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C for 1-2 hours.

-

Terminate the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using antibodies against the SUMO1 tag (to detect SUMO1 and its modified forms) and the ubiquitin tag (to confirm ubiquitination).

-

An increase in high molecular weight species of SUMO1 in the presence of this compound indicates polyubiquitination.

-

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for cancer therapy. Its unique mechanism of action, which involves the specific and efficient degradation of the oncoprotein SUMO1, opens up new avenues for treating cancers that have been refractory to conventional therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop next-generation SUMO1 degraders with enhanced efficacy and safety profiles. The continued investigation into the intricate network of protein degradation pathways will undoubtedly uncover new targets and strategies for the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IU researchers discover small molecule degrader as potential anticancer drug [medicine.iu.edu]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HB007: A Novel SUMO1 Degrader for Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of HB007, a first-in-class small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of targeted protein degradation and its application in oncology.

Introduction: Targeting the "Undruggable" Proteome

A significant challenge in cancer drug discovery is the large number of oncoproteins that lack suitable binding pockets for traditional small molecule inhibitors, rendering them "undruggable."[1] An innovative approach to address this challenge is targeted protein degradation, which utilizes the cell's natural protein disposal machinery to eliminate pathogenic proteins.[1] The compound this compound was developed as a molecular degrader targeting SUMO1, a protein implicated in the progression of various cancers, including glioblastoma, by regulating the cell cycle.[1][2]

This compound emerged from a high-throughput screening of a 1,596-compound library designed to identify inhibitors of SUMO1 conjugation.[2] The initial hit, CPD1, demonstrated broad anti-cancer activity across multiple cell lines. Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a lead compound with enhanced potency and drug-like properties.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1. This is achieved through a novel mechanism that involves the recruitment of a specific E3 ubiquitin ligase complex.

A genome-scale CRISPR-Cas9 knockout screen identified the F-box protein 42 (FBXO42), a substrate receptor for the cullin 1 (CUL1) E3 ubiquitin ligase, as a critical component for this compound's activity. Further proteomic analyses using this compound pull-down assays revealed that the compound directly binds to the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1).

The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42. This ternary complex then recruits SUMO1 to the CUL1 E3 ligase, leading to its polyubiquitination and degradation by the 26S proteasome. Notably, this compound selectively degrades SUMO1 without affecting the levels of SUMO2/3.

dot

Figure 1: this compound Mechanism of Action.

Downstream Signaling and Anti-Cancer Effects

The degradation of SUMO1 by this compound initiates a cascade of downstream events that contribute to its anti-cancer activity. A key downstream target is the StAR-related lipid transfer domain containing 7 (StarD7) protein.

This compound treatment leads to a reduction in both StarD7 mRNA and protein levels. This is mediated through the deSUMOylation and subsequent degradation of the T-cell-specific transcription factor 4 (TCF4), which is a transcriptional regulator of StarD7. The decrease in StarD7 levels induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately leading to cancer cell death.

dot

Figure 2: Downstream Signaling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | LN229 (Glioblastoma) | 1.470 µM | |

| Effective Concentration (Cell Growth Inhibition) | LN229 (Glioblastoma) | 0.1 - 100 µM | |

| Effective Concentration (SUMO1 Reduction) | LN229 (Glioblastoma) | 10 - 25 µM | |

| Binding Affinity (KD) to CAPRIN1 | - | 10 nM |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Dosing Regimen | Outcome | Reference |

| Colon Cancer | 25 - 50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |

| Lung Cancer | 25 - 50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |

| Breast Cancer (BRCA-mutant) | Not specified | Increased survival | |

| Colon Cancer | Not specified | Increased survival |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Value | Reference |

| Half-life (t1/2) | Intravenous (IV) | 1.5 hr | |

| Half-life (t1/2) | Oral (PO) | 5.9 hr | |

| Bioavailability (F) | Oral (PO) | 50.4% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.

Cell Viability Assay

dot

Figure 3: Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., LN229) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: A cell viability reagent, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The absorbance (for MTT) or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for SUMO1 Degradation

Protocol:

-

Cell Lysis: Cancer cells treated with this compound or vehicle for a specified time are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, boiled, and separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SUMO1 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

dot

Figure 4: In Vivo Xenograft Study Workflow.

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

-

Group Allocation: Mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage (e.g., 25-50 mg/kg) for a defined period.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

CRISPR-Cas9 Knockout Screen

Protocol:

-

Library Transduction: A genome-scale lentiviral sgRNA library is transduced into Cas9-expressing cancer cells (e.g., HCT116) at a low multiplicity of infection to ensure single sgRNA integration per cell.

-

Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).

-

Treatment: The population of knockout cells is treated with this compound or vehicle control.

-

Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells.

-

sgRNA Sequencing: The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing.

-

Data Analysis: The abundance of each sgRNA in the this compound-treated versus the vehicle-treated population is compared to identify genes whose knockout confers resistance to the compound.

Biolayer Interferometry (BLI) for Binding Affinity

Protocol:

-

Biotinylation: this compound is biotinylated to enable its immobilization on streptavidin-coated biosensors.

-

Biosensor Loading: The biotinylated this compound is loaded onto the streptavidin biosensors.

-

Baseline Establishment: A baseline is established by dipping the loaded biosensors into a buffer solution.

-

Association: The biosensors are then dipped into solutions containing varying concentrations of purified recombinant CAPRIN1 protein, and the association is monitored in real-time.

-

Dissociation: The biosensors are moved back to the buffer solution to monitor the dissociation of the protein.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound or vehicle and then lysed in a non-denaturing buffer.

-

Antibody Incubation: The cell lysate is incubated with an antibody against the bait protein (e.g., CAPRIN1) or an isotype control antibody.

-

Immunocomplex Precipitation: Protein A/G beads are added to the lysate to precipitate the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against the suspected interacting proteins (e.g., FBXO42 and SUMO1).

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of targeting SUMO1 for cancer therapy. Its novel mechanism of action, involving the hijacking of the CAPRIN1-CUL1-FBXO42 E3 ligase, opens new avenues for the development of degraders against other challenging oncoproteins. The preclinical data strongly support the continued development of this compound as a potential therapeutic for a range of solid tumors. Future work will focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of patient-derived xenograft models, and ultimately, advancing it into clinical trials. The successful development of this compound could provide a much-needed therapeutic option for patients with cancers driven by SUMO1 pathway dysregulation.

References

Target Validation of HB007: A SUMO1 Degrader for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of HB007, a novel small-molecule degrader of the Small Ubiquitin-related Modifier 1 (SUMO1) protein, for the treatment of various cancers. This compound represents a promising therapeutic strategy by targeting the SUMOylation pathway, which is often dysregulated in cancer.

Introduction to this compound and its Target

This compound is a preclinical lead compound that has demonstrated potent anti-cancer activity by inducing the degradation of SUMO1.[1][2] Unlike conventional inhibitors, this compound acts as a degrader, effectively eliminating the target protein from the cancer cells. The SUMOylation pathway is a critical post-translational modification system that regulates the function and stability of numerous proteins involved in cell cycle progression, signal transduction, and DNA repair. Elevated SUMO1 levels have been associated with the progression of several cancers, making it a compelling target for therapeutic intervention.

This compound was identified from a screen of the NCI drug-like compounds library and was optimized from a hit compound, CPD1.[2] It has been shown to selectively induce the ubiquitination and subsequent proteasomal degradation of SUMO1, but not SUMO2/3, in cancer cells while having minimal effects on normal cells.[3] This targeted degradation disrupts the SUMOylation of oncoproteins, leading to anti-tumor effects.[4]

Mechanism of Action of this compound

The anti-cancer activity of this compound is initiated by its ability to induce the degradation of SUMO1. This process is mediated by the CAPRIN1-CUL1 E3 ligase complex. This compound binds to CAPRIN1, which then recruits SUMO1 to the E3 ligase complex, leading to its ubiquitination and degradation.

A key downstream effect of SUMO1 degradation is the deSUMOylation and subsequent degradation of the T-cell specific transcription factor 4 (TCF4). TCF4 is a critical driver of the expression of StAR-related lipid transfer domain containing 7 (StarD7), a gene identified through a genome-wide CRISPR-Cas9 knockout screen as being essential for the anti-cancer activity of this compound. The reduction in StarD7 levels leads to increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately inhibiting cancer cell growth. This novel mechanism of action highlights the therapeutic potential of targeting the SUMO1-TCF4-StarD7 axis in cancers where this pathway is active, such as colon cancer.

Preclinical Anti-Cancer Activity of this compound

This compound has demonstrated broad anti-cancer activity across a range of cancer cell lines and in in-vivo models.

In Vitro Efficacy

The treatment of various cancer cell lines with this compound has been shown to inhibit cell growth.

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

| Colon Cancer | HCT116 | Inhibition of cancer cell growth. | |

| Brain Cancer | LN229 | Induced polyubiquitination of SUMO1. | |

| Lung Cancer | H1299, A549 | Induced polyubiquitination of SUMO1. | |

| Breast Cancer | Not specified | Broad anti-cancer activity. |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the ability of this compound to suppress tumor progression and extend survival.

| Cancer Model | Key Findings | Reference |

| Colon Cancer Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |

| Breast Cancer Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |

| Lung Carcinoma Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |

| BRCA-mutant Breast Cancer Mouse Model | Increased survival compared to control. | |

| Colon Cancer Mouse Model | Increased survival compared to control. |

Experimental Protocols for Target Validation

The following are representative protocols for key experiments to validate the target and mechanism of action of this compound.

Western Blot for SUMO1 Degradation

Objective: To determine the effect of this compound on the protein levels of SUMO1, TCF4, and StarD7.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SUMO1, TCF4, StarD7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10^6 HCT116 cells) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

-

Analysis: Compare the tumor growth inhibition and survival rates between the treatment and control groups. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound is a promising anti-cancer agent that acts through a novel mechanism of inducing the degradation of SUMO1. The validation of its target and elucidation of its downstream signaling pathway provide a strong rationale for its further development as a therapeutic for cancers dependent on the SUMOylation pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and potential of this compound and similar targeted protein degraders.

References

- 1. HB Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUMO1 degrader induces ER stress and ROS accumulation through deSUMOylation of TCF4 and inhibition of its transcription of StarD7 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The SUMO1 Pathway and its Modulation by HB007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Small Ubiquitin-like Modifier 1 (SUMO1) pathway, a critical post-translational modification system implicated in a myriad of cellular processes and increasingly recognized as a key player in various pathologies, including cancer. We delve into the molecular machinery of SUMOylation, detailing the canonical enzymatic cascade. A central focus of this document is the small molecule HB007, a novel degrader of SUMO1. We elucidate its mechanism of action, its interaction with the SUMO1 pathway, and its downstream anti-neoplastic effects. This guide is intended to be a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction to the SUMO1 Pathway

SUMOylation is a reversible post-translational modification process where SUMO proteins are covalently attached to target proteins.[1] This modification is analogous to ubiquitination but utilizes its own distinct enzymatic machinery and generally does not target proteins for degradation.[1][2] Instead, SUMOylation can alter a protein's function, localization, or interaction partners.[3] The SUMO family consists of four identified isoforms in vertebrates (SUMO1-4), with SUMO1 being the most studied.[2] The SUMO1 pathway is integral to numerous cellular functions, including the regulation of gene expression, maintenance of genome integrity, and intracellular transport. Dysregulation of the SUMOylation process has been linked to a variety of diseases, including cancer, neurodegenerative disorders, and heart disease.

The SUMOylation cascade involves a series of enzymatic steps:

-

Maturation: SUMO1 is initially synthesized as a precursor protein that requires processing by SUMO-specific proteases (SENPs) to expose a C-terminal di-glycine motif.

-

Activation (E1): The mature SUMO1 is then activated in an ATP-dependent manner by the E1 activating enzyme, a heterodimer of SAE1 and SAE2.

-

Conjugation (E2): The activated SUMO1 is transferred to the E2 conjugating enzyme, Ubc9.

-

Ligation (E3): While Ubc9 can directly transfer SUMO1 to some substrates, E3 ligases, such as those from the PIAS family, RanBP2, and Pc2, facilitate the transfer of SUMO1 to specific target proteins, enhancing substrate specificity and efficiency.

-

Deconjugation: The SUMOylation process is reversible, with SENPs also functioning as isopeptidases to cleave SUMO1 from its target proteins.

This compound: A Small Molecule Degrader of SUMO1

This compound is a small molecule that has been identified as a potent and selective degrader of SUMO1. It has demonstrated anti-cancer activity in various cancer cell lines, including those from brain, breast, colon, and lung cancers, and has been shown to reduce tumor growth in vivo.

Mechanism of Action of this compound

This compound does not inhibit the SUMOylation pathway directly but instead induces the ubiquitination and subsequent proteasomal degradation of the SUMO1 protein itself. This leads to a reduction in the total levels of both free and conjugated SUMO1. The mechanism of this compound-induced SUMO1 degradation has been elucidated and involves the following key steps:

-

Binding to CAPRIN1: this compound binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).

-

Recruitment of E3 Ubiquitin Ligase: The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction of CAPRIN1 with the F-box protein 42 (FBXO42), a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex.

-

SUMO1 Recruitment and Ubiquitination: FBXO42 then recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex, leading to the polyubiquitination of SUMO1.

-

Proteasomal Degradation: The polyubiquitinated SUMO1 is then recognized and degraded by the 26S proteasome.

This targeted degradation of SUMO1 is specific, as this compound does not affect the levels of SUMO2/3 or ubiquitin.

Downstream Effects of this compound-Mediated SUMO1 Degradation

The degradation of SUMO1 by this compound triggers a cascade of downstream events that contribute to its anti-cancer effects. One of the key mechanisms identified is the impact on the TCF4/StarD7 axis in colon cancer.

-

TCF4 DeSUMOylation and Degradation: The reduction in SUMO1 levels leads to the deSUMOylation and subsequent degradation of the T-cell specific transcription factor 4 (TCF4).

-

Inhibition of StarD7 Transcription: TCF4 is a transcriptional activator of the StAR-related lipid transfer domain containing 7 (StarD7) gene. The degradation of TCF4 results in the reduced transcription of StarD7.

-

Induction of ER Stress and ROS: The decrease in StarD7 protein levels leads to increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately contributing to cancer cell death.

Quantitative Data

The following tables summarize the quantitative data from studies on this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN229 | Glioblastoma | 1.470 | |

| HCT116 | Colon Cancer | Not specified, but effective | |

| H1299 | Lung Cancer | Not specified, but effective |

Table 2: In Vivo Activity of this compound

| Cancer Type | Animal Model | Dosage | Effect | Reference |

| Colon and Lung Cancer | Mouse Xenograft | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth with no effect on body weight | |

| Patient-Derived Xenografts (Brain, Breast, Colon, Lung) | Mouse | Not specified | Inhibited tumor progression and increased survival |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell lines (e.g., LN229)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for SUMO1 Degradation

This protocol is used to detect the levels of SUMO1 and other proteins of interest in cell lysates.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-SUMO1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SUMO1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between proteins, for example, the interaction between CAPRIN1, FBXO42, and SUMO1 induced by this compound.

Materials:

-

Cell lysates

-

Co-IP buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-CAPRIN1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-FBXO42, anti-SUMO1).

Visualizations

The Canonical SUMO1 Pathway

References

HB007: A Chemical Probe for Targeted SUMO1 Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular processes, and their dysregulation is often implicated in various diseases, including cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key PTM involved in regulating protein stability, localization, and activity. The SUMO family consists of several members, with SUMO1 and SUMO2/3 being the most studied. Aberrant SUMOylation has been linked to the pathogenesis of numerous cancers, making the SUMO pathway an attractive target for therapeutic intervention.

HB007 is a novel small-molecule degrader of SUMO1, identified through a cancer cell-based screen of the NCI drug-like compounds library.[1] It is an analog of the hit compound CPD1, with improved properties and enhanced anticancer potency.[1] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying SUMOylation, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of SUMO1 through the ubiquitin-proteasome system.[1][2] Unlike inhibitors of the SUMOylation cascade, this compound selectively targets SUMO1 for degradation.[1] The mechanism of action involves several key proteins:

-

CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1): this compound directly binds to CAPRIN1. This interaction has a high affinity, with a binding affinity of 10 nM.

-

FBXO42 (F-box Protein 42): Upon binding to CAPRIN1, this compound induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42.

-

CUL1 (Cullin 1) E3 Ubiquitin Ligase Complex: FBXO42 is a substrate receptor for the CUL1-based E3 ubiquitin ligase complex. The this compound-induced CAPRIN1-FBXO42 interaction brings SUMO1 into the proximity of this E3 ligase complex.

-

Ubiquitination and Degradation: Once recruited, SUMO1 is polyubiquitinated by the CUL1-FBXO42 ligase and subsequently targeted for degradation by the 26S proteasome. This degradation is dependent on the NEDD8-activating enzyme, as the inhibitor MLN4924 reduces this compound-induced SUMO1 degradation.

This targeted degradation of SUMO1 leads to a reduction in both free SUMO1 and SUMO1-conjugated substrates, thereby impacting various downstream cellular processes and exhibiting potent anticancer activity in preclinical models of brain, breast, colon, and lung cancer.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from various published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| LN229 | Glioblastoma | Cell Growth | IC50 | Concentration-dependent inhibition (0.1-100 µM) | |

| HCT116 | Colon Cancer | Cell Viability | IC50 | ~10 µM (estimated from graph) | |

| HCT116 | Colon Cancer | Colony Formation | Inhibition | Drastically reduced by this compound | |

| Multiple | Cancer | SUMO1 Degradation | Effective Conc. | 10-25 µM | |

| Recombinant Human CAPRIN1 | N/A | Binding Affinity | KD | 10 nM |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Patient-Derived Xenograft (PDX) | Brain, Breast, Colon, Lung | 25-50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |

| HCT116 Xenograft | Colon Cancer | 50 mg/kg; i.p. | Increased interaction of CAPRIN1 and FBXO42 | |

| PDX Models | Various | Systemic administration | Increased survival of animals |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and standard laboratory practices.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cancer cell growth.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, LN229)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0.1 to 100 µM. Include a DMSO-only control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot the results to determine the IC50 value.

-

Western Blot for SUMO1 Degradation

This protocol is used to assess the effect of this compound on the levels of SUMO1 protein.

-

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SUMO1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and treat with this compound (e.g., 25 µM) for various time points (e.g., 0, 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SUMO1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to demonstrate the this compound-induced interaction between CAPRIN1 and FBXO42.

-

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-CAPRIN1)

-

Protein A/G magnetic beads

-

Primary antibodies for Western blot (e.g., anti-FBXO42, anti-CAPRIN1)

-

-

Procedure:

-

Treat cells with this compound (e.g., 25 µM) or DMSO for the desired time.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-CAPRIN1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluates by Western blot using anti-FBXO42 and anti-CAPRIN1 antibodies. An increased band for FBXO42 in the this compound-treated sample indicates an induced interaction with CAPRIN1.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced SUMO1 degradation.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-IP to detect protein interactions.

References

Unveiling the Efficacy of HB007: An In-depth Technical Guide on a Novel SUMO1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the efficacy of HB007, a first-in-class small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1). This compound has demonstrated significant anti-cancer properties in preclinical models, offering a promising therapeutic strategy for a range of malignancies. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial characterization.

Core Efficacy Data of this compound

This compound has shown potent and selective activity against various cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from early-stage efficacy studies.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (μM) |

| Glioblastoma | LN229 | 1.470[1] |

| Various Cancers | Panel of cancer cell lines | 0.3 - 1.5[2] |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Mouse Models

| Cancer Type | Dosing Regimen | Efficacy Outcome |

| Colon Cancer | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth[3] |

| Lung Cancer | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth[3] |

| Brain, Breast, Colon, and Lung Cancers | Systemic administration | Inhibited progression of patient-derived tumors and increased survival of the animals[4] |

Note: Specific quantitative data on tumor growth inhibition percentages and detailed survival statistics from the PDX models are not yet publicly available.

Mechanism of Action: Targeted Degradation of SUMO1

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate SUMO1. This targeted degradation is initiated by this compound's ability to bind to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event induces a conformational change in CAPRIN1, promoting its interaction with the F-box protein 42 (FBXO42), a substrate receptor for the CUL1 E3 ubiquitin ligase complex. FBXO42 then recruits SUMO1 to this newly formed CAPRIN1-CUL1-FBXO42 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of SUMO1. The depletion of SUMO1 disrupts its crucial role in modifying various cellular proteins involved in cancer cell proliferation and survival.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the early-stage research of this compound.

Genome-Scale CRISPR-Cas9 Knockout Screen for Target Identification

This experiment was crucial in identifying the essential components of the cellular machinery that this compound utilizes to exert its effects.

Objective: To identify genes whose knockout confers resistance to this compound treatment, thereby revealing the drug's mechanism of action.

Methodology:

-

Library Transduction: A genome-scale lentiviral CRISPR-Cas9 knockout library (e.g., GeCKOv2) is transduced into a cancer cell line (e.g., HCT116) at a low multiplicity of infection to ensure most cells receive a single guide RNA (sgRNA).

-

Selection: The transduced cell population is split into two groups: one treated with a vehicle (e.g., DMSO) and the other with this compound at a concentration that inhibits cell growth.

-

Genomic DNA Extraction: After a period of selection (e.g., 14 days), genomic DNA is extracted from both the control and this compound-treated cell populations.

-

sgRNA Sequencing: The sgRNA sequences integrated into the host cell genome are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to the control population. Genes for which sgRNAs are significantly depleted in the control group but enriched in the this compound-treated group are identified as potential resistance genes. This analysis is typically performed using tools like MAGeCK.

References

The SUMO1 Degrader HB007: A Novel Approach to Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. Emerging therapeutic strategies are increasingly focused on modulating the complex interplay of cellular and acellular components within the TME. HB007, a novel small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), represents a promising new modality in this arena. By inducing the ubiquitination and subsequent proteasomal degradation of SUMO1, this compound disrupts a key post-translational modification pathway implicated in various oncogenic processes. While direct clinical and comprehensive preclinical data on this compound's specific effects on the TME are emerging, this whitepaper synthesizes the known mechanisms of this compound and the established roles of its target, SUMO1, in the TME to provide a detailed overview of its therapeutic potential. This document will delve into the core mechanism of action, present anticipated effects on the TME based on current research, and provide detailed experimental protocols for further investigation.

Introduction to SUMOylation and its Role in Cancer

SUMOylation is a critical post-translational modification process that regulates the function, localization, and stability of a vast number of proteins. The covalent attachment of SUMO proteins to target substrates is involved in diverse cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of the SUMOylation pathway is frequently observed in various cancers, where it contributes to tumorigenesis and tumor progression. SUMO1, in particular, is often overexpressed in malignant tissues and is associated with poor prognosis. Its role in stabilizing oncoproteins and modulating the cellular stress response makes it an attractive target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a first-in-class small molecule that selectively induces the degradation of SUMO1.[1][2][3] Its mechanism of action does not involve the direct inhibition of SUMO-conjugating enzymes but rather co-opts the cellular ubiquitin-proteasome system to eliminate SUMO1 protein. The key steps in this compound-mediated SUMO1 degradation are as follows:

-

Binding to CAPRIN1: this compound binds to the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1).[2]

-

Recruitment of E3 Ligase Complex: This binding event induces a conformational change in CAPRIN1, promoting its interaction with the CUL1-FBXO42 E3 ubiquitin ligase complex.[2]

-

SUMO1 Ubiquitination: The newly formed CAPRIN1-HB007-CUL1-FBXO42 complex then recruits SUMO1, leading to its polyubiquitination.

-

Proteasomal Degradation: Polyubiquitinated SUMO1 is recognized and degraded by the 26S proteasome.

This targeted degradation of SUMO1 leads to a cascade of downstream effects within the cancer cell, including increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately inhibiting cancer cell growth.

Anticipated Effects of this compound on the Tumor Microenvironment

Based on the established roles of SUMO1 in the TME, the activity of this compound is anticipated to extend beyond direct effects on tumor cells to modulate the broader TME. The degradation of SUMO1 is expected to influence the function of various stromal and immune cells, potentially re-engineering the TME from an immunosuppressive to an anti-tumorigenic state.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are a critical component of the TME, contributing to extracellular matrix (ECM) remodeling, angiogenesis, and immunosuppression. SUMOylation has been shown to be important for CAF signaling pathways and their secretome.

Table 1: Anticipated Effects of this compound on Cancer-Associated Fibroblasts (CAFs)

| Parameter | Anticipated Effect of this compound (via SUMO1 Degradation) | Rationale |

| CAF Activation | Decrease | SUMOylation is involved in the activation of fibroblasts into a pro-tumorigenic state. |

| Extracellular Matrix (ECM) Deposition | Decrease in pro-tumorigenic ECM components | CAFs are major producers of ECM proteins that can form a physical barrier to immune cell infiltration. SUMO1 degradation may alter their secretome. |

| Secretion of Immunosuppressive Factors (e.g., TGF-β, IL-6) | Decrease | SUMOylation can regulate the production of various cytokines and growth factors by CAFs. |

Reprogramming of Immune Cells

The immune infiltrate within the TME is a key determinant of tumor progression and response to immunotherapy. SUMOylation plays a role in regulating the function of various immune cell types.

Table 2: Anticipated Effects of this compound on Immune Cells within the TME

| Immune Cell Type | Anticipated Effect of this compound (via SUMO1 Degradation) | Rationale |

| CD8+ T Cells | Increased infiltration and activation | SUMOylation has been implicated in T-cell exhaustion. Reducing SUMO1 levels may enhance anti-tumor T-cell responses. |

| Regulatory T Cells (Tregs) | Decreased function or infiltration | Treg function and stability can be influenced by post-translational modifications, including SUMOylation. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased immunosuppressive function | The differentiation and function of MDSCs are regulated by complex signaling networks where SUMOylation may play a role. |

| Tumor-Associated Macrophages (TAMs) | Polarization from M2 (pro-tumor) to M1 (anti-tumor) phenotype | Macrophage polarization is a dynamic process influenced by the TME, and SUMOylation can modulate inflammatory signaling pathways. |

Impact on Cytokine Profile

The cytokine milieu within the TME orchestrates the complex interactions between tumor, stromal, and immune cells. By modulating the function of these cellular components, this compound is expected to alter the cytokine landscape.

Table 3: Anticipated Changes in the TME Cytokine Profile with this compound Treatment

| Cytokine | Anticipated Change | Rationale |

| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Increase | Enhanced anti-tumor immune responses, particularly from CD8+ T cells and M1 macrophages, would lead to increased secretion of these cytokines. |

| Immunosuppressive Cytokines (e.g., IL-10, TGF-β) | Decrease | Reduced activity of Tregs, MDSCs, and M2 macrophages would lead to lower levels of these immunosuppressive factors. |

| Chemokines (e.g., CXCL9, CXCL10) | Increase | Increased production of these chemokines by activated immune cells would further promote the recruitment of cytotoxic T lymphocytes into the tumor. |

Experimental Protocols

To validate the anticipated effects of this compound on the TME, a series of preclinical experiments are necessary. The following are detailed methodologies for key assays.

In Vivo Murine Syngeneic Tumor Models

-

Objective: To assess the in vivo efficacy of this compound and its impact on the TME in an immunocompetent host.

-

Cell Lines: Murine cancer cell lines (e.g., MC38 for colon cancer, B16-F10 for melanoma) implanted subcutaneously or orthotopically in syngeneic mice (e.g., C57BL/6).

-

Treatment: this compound administered intraperitoneally (i.p.) at a dose range of 25-50 mg/kg daily for a specified duration (e.g., 15 days), based on previously reported preclinical studies. A vehicle control group should be included.

-

Tumor Growth Monitoring: Tumor volume should be measured every 2-3 days using calipers.

-

TME Analysis: At the study endpoint, tumors should be harvested for:

-

Flow Cytometry: To quantify the infiltration of various immune cell populations (CD8+ T cells, CD4+ T cells, Tregs, MDSCs, TAMs).

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize the spatial distribution of immune cells and other TME components (e.g., collagen, α-SMA for CAFs).

-

qRT-PCR and ELISA: To measure the expression of key cytokines and chemokines within the tumor tissue.

-

Co-culture of Cancer Cells and Fibroblasts

-

Objective: To investigate the direct effects of this compound on the interaction between cancer cells and CAFs.

-

Cell Culture: Primary human CAFs isolated from patient tumors co-cultured with human cancer cell lines.

-

Treatment: The co-culture system is treated with a range of this compound concentrations (e.g., 0.1-10 µM).

-

Analysis:

-

Western Blot: To confirm the degradation of SUMO1 in both cell types.

-

ELISA: To measure the secretion of key cytokines (e.g., IL-6, TGF-β) and growth factors into the culture medium.

-

Migration/Invasion Assays: To assess the impact of this compound on cancer cell motility when co-cultured with CAFs.

-

In Vitro Immune Cell Function Assays

-

Objective: To determine the direct effect of this compound on the function of isolated immune cells.

-

Cell Isolation: Primary human or murine immune cells (e.g., CD8+ T cells, macrophages) isolated from peripheral blood or spleen.

-

Treatment: Immune cells are cultured and activated in the presence or absence of this compound.

-

Analysis:

-

T-cell Activation and Cytotoxicity Assays: Measurement of T-cell proliferation, degranulation (CD107a expression), and target cell killing.

-

Macrophage Polarization Assays: Macrophages are polarized to M1 or M2 phenotypes and treated with this compound. Changes in surface marker expression (e.g., CD86 for M1, CD206 for M2) and cytokine production are measured.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Mediated SUMO1 Degradation

Caption: this compound binds to CAPRIN1, initiating the recruitment of the CUL1-FBXO42 E3 ligase to SUMO1 for ubiquitination and proteasomal degradation.

Experimental Workflow for TME Analysis

Caption: Workflow for the in vivo analysis of this compound's effect on the tumor microenvironment.

Conclusion and Future Directions

This compound presents a novel and promising strategy for cancer therapy through the targeted degradation of SUMO1. While its direct anti-tumor effects on cancer cells are being established, the broader implications for the tumor microenvironment are profound. By disrupting a key regulatory pathway, this compound has the potential to remodel the TME, transforming it from a pro-tumorigenic, immunosuppressive niche into one that is conducive to robust anti-tumor immunity. The anticipated effects on CAFs, immune cell populations, and the cytokine landscape suggest that this compound could be a powerful agent both as a monotherapy and in combination with other treatments, particularly immune checkpoint inhibitors. Further preclinical and clinical investigation is imperative to fully elucidate the impact of this compound on the TME and to realize its full therapeutic potential in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]